REACTION_CXSMILES
|
CC([NH:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([F:14])=[C:7]([F:15])[CH:6]=1)=O.Cl>>[F:14][C:8]1[C:7]([F:15])=[CH:6][C:5]([NH2:4])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
A mixture of 6.51 g
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature for about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
Crystals which formed
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
the separated crystals were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from a hexane-dichloromethane solvent mixture
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |